molecular formula C18H12S B028480 4-Phenyldibenzothiophene CAS No. 104601-39-0

4-Phenyldibenzothiophene

Cat. No. B028480
CAS RN: 104601-39-0
M. Wt: 260.4 g/mol
InChI Key: BMCNAHBDZUYGJG-UHFFFAOYSA-N
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Description

4-Phenyldibenzothiophene is a chemical compound with the molecular formula C18H12S . It is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of this compound can be conducted in one pot up to the thiophene ring formation . The synthesis is based upon dihalobenzenes and phenyllithium, which are readily obtainable .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring fused with two benzene rings, with a phenyl group attached . The molecular weight is approximately 260.353 Da .

Scientific Research Applications

  • Geochemical Markers : Phenyldibenzothiophenes, including 4-Phenyldibenzothiophene, are used as molecular markers of maturity in coals at higher levels of thermal stress. They provide a molecular assessment for sedimentary rocks containing types II and III kerogens, helping in understanding the geological history and conditions of these materials (Zhu et al., 2019).

  • Optoelectronic Applications : The compound can be used to switch light emission in certain organic compounds between dark and bright states. This property is significant in the development of new optoelectronic materials, particularly in morphological modulation of crystallization-induced emission enhancement (Dong et al., 2007).

  • Pharmaceutical Research : this compound has been identified as a selective estrogen receptor modulator under clinical evaluation for the prevention and treatment of postmenopausal osteoporosis. This indicates its potential therapeutic applications in hormone-related conditions (Grese et al., 1997).

  • Organic Matter Diagenesis : In the field of organic geochemistry, compounds like phenylnaphtho[b]thiophenes and naphthylbenzo[b]thiophenes, which are closely related to this compound, act as markers for organic matter diagenesis in marine sedimentary rocks. They play a key role in tracking the transformation and history of organic matter in geological samples (Rospondek et al., 2007).

  • Source Facies Indicator : this compound is used as a source facies indicator in source rocks and crude oils, particularly in the Niger Delta Basin. This application is crucial in petroleum geochemistry for understanding the origin and composition of petroleum and related substances (Ogbesejana et al., 2021).

  • Molecular Modeling : The compound is also used in molecular modeling to predict equilibrium mixture composition and understand thermodynamic stabilities and reactions in geological samples. This application is crucial for theoretical and computational chemistry (Rospondek et al., 2008).

Future Directions

The future directions of 4-Phenyldibenzothiophene research could involve further exploration of its presence in crude oils and rock samples, and its implications for understanding the source facies, depositional environments, and thermal maturity indicators . Additionally, the synthesis methods could be further optimized for higher yields .

properties

IUPAC Name

4-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNAHBDZUYGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423764
Record name 4-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104601-39-0
Record name 4-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (41.6 mmol) 4-dibenzothiophene boronic acid, 6.25 g (39.6 mmol) bromobenzene, 366 mg (0.39 mmol) Pd2 (dba)3, 656 mg (1.6 mmol) S-phose, 25.4 g (120 mmol) K3PO4, 180 mL toluene and 20 mL water were charged in a 500 mL flask. The mixture was heated up to reflux under nitrogen for overnight. The reaction mixture was purified by silica gel column chromatography with pure hexane as elute. ˜8.5 g (83%) white solid was obtained as product which was confirmed by MS.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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